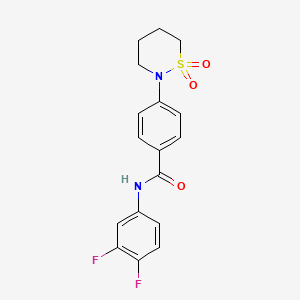

N-(3,4-difluorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide

Descripción general

Descripción

N-(3,4-difluorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a difluorophenyl group and a dioxothiazinan ring attached to a benzamide backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide typically involves the following steps:

Formation of the Benzamide Backbone: The benzamide backbone can be synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

Formation of the Dioxothiazinan Ring: The dioxothiazinan ring can be synthesized by cyclization reactions involving sulfur-containing reagents and appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(3,4-difluorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and alcohols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the primary applications of N-(3,4-difluorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is in the field of oncology. Several studies have indicated that compounds with similar structures exhibit potent anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells.

- Case Studies : In vitro studies have shown that derivatives of this compound can effectively reduce tumor cell viability in various cancer lines.

Antimicrobial Activity

Research has also explored the antimicrobial potential of this compound. The presence of the thiazine ring is known to enhance antibacterial properties:

- In Vitro Studies : Laboratory tests indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

- Potential Applications : This property suggests its use in developing new antibiotics or adjunct therapies for resistant bacterial strains.

Inflammation Modulation

The compound's ability to modulate inflammatory responses is another area of interest:

- Mechanistic Insights : It may interfere with pro-inflammatory cytokine signaling pathways.

- Research Findings : Studies have demonstrated its effectiveness in reducing inflammation in animal models of inflammatory diseases.

Data Tables

The following table summarizes the key findings from various studies on the applications of this compound.

Mecanismo De Acción

The mechanism of action of N-(3,4-difluorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparación Con Compuestos Similares

Similar Compounds

N-(3,4-difluorophenyl)-4-(1,1-dioxothiazinan-2-yl)acetamide: Similar structure with an acetamide group instead of a benzamide group.

N-(3,4-difluorophenyl)-4-(1,1-dioxothiazinan-2-yl)propionamide: Similar structure with a propionamide group.

N-(3,4-difluorophenyl)-4-(1,1-dioxothiazinan-2-yl)butyramide: Similar structure with a butyramide group.

Uniqueness

N-(3,4-difluorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the difluorophenyl group and the dioxothiazinan ring may enhance its stability, reactivity, and potential biological activity compared to similar compounds.

Actividad Biológica

N-(3,4-difluorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a difluorophenyl group and a thiazine derivative. The IUPAC name is this compound. Its molecular formula is , with notable functional groups that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 395.42 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not specified |

| LogP | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may exhibit:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties against various bacterial strains.

- Anticancer Properties : Preliminary investigations suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related benzamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the benzamide structure enhanced antibacterial efficacy significantly (PubMed ID: 3336034) .

- Anticancer Potential : Research into thiazine derivatives has shown promise in targeting cancer cell lines. In vitro assays demonstrated that compounds similar to this compound could reduce cell viability in breast cancer cells (MDPI publication) .

- Enzyme Targeting : Investigations into the mechanism of action revealed that thiazine-based compounds can inhibit specific kinases involved in cell signaling pathways, leading to potential applications in cancer therapy (PubChem data) .

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3,4-difluorophenyl)-4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)benzamide, and how are intermediates characterized?

- Answer : The synthesis typically involves coupling a thiazinan sulfone derivative with a substituted benzamide. Key steps include:

- Amidation : Reacting 4-(1,1-dioxothiazinan-2-yl)benzoic acid with 3,4-difluoroaniline using coupling agents like EDCI/HOBt in DMF at 0–25°C .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are used to isolate the product.

- Characterization : NMR (¹H/¹³C) confirms the thiazinan sulfone and benzamide linkages, while HRMS validates molecular weight .

Q. Which analytical methods are critical for confirming the structural integrity of this compound?

- Answer :

- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm) and thiazinan sulfone protons (δ 3.1–3.8 ppm). ¹⁹F NMR detects fluorine environments .

- Mass Spectrometry : HRMS (ESI+) confirms the molecular ion peak [M+H]⁺ at m/z 409.08 .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95%) .

Q. How is the compound’s stability evaluated under varying pH and temperature conditions?

- Answer : Stability studies involve:

- pH Stability : Incubating the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of the sulfone group) .

- Thermal Stability : Heating to 40–60°C for 48 hours, monitoring via TLC and DSC for melting point shifts .

Advanced Research Questions

Q. What in vitro models are used to assess its biological activity, and how are contradictions in data resolved?

- Answer :

- Cell-Based Assays : Anticancer activity is tested against HCT-116 (colon) and MCF-7 (breast) cell lines using MTT assays (IC₅₀ values typically 2–10 µM). Contradictions (e.g., variable IC₅₀ across studies) are addressed by standardizing cell passage numbers and culture conditions .

- Enzyme Inhibition : Kinase inhibition (e.g., AKT) is measured via fluorescence polarization assays. Discrepancies may arise from assay sensitivity; orthogonal methods like SPR are recommended .

Q. What is the proposed mechanism of action for its kinase inhibitory activity?

- Answer : Molecular docking studies suggest the difluorophenyl group occupies the hydrophobic pocket of AKT’s PH domain, while the thiazinan sulfone interacts with catalytic lysine residues (e.g., Lys297). Competitive inhibition is validated via ATP-binding assays .

Q. How are pharmacokinetic properties (e.g., bioavailability) evaluated in preclinical models?

- Answer :

- In Vivo Studies : Administering the compound orally (10 mg/kg) to beagle dogs, with plasma samples analyzed via UPLC-MS/MS. Key parameters:

- Cmax : 1.2 µg/mL at 2 hours.

- t₁/₂ : 8.5 hours.

- Bioavailability : ~45% .

Q. What strategies are employed to optimize structure-activity relationships (SAR) for enhanced selectivity?

- Answer :

- Substituent Modification : Replacing the 3,4-difluorophenyl group with chlorophenyl or methoxyphenyl reduces hERG inhibition while maintaining AKT affinity .

- Scaffold Hopping : Introducing a piperidine ring (as in Hu7691) improves metabolic stability .

Q. How do researchers resolve discrepancies between computational predictions and experimental bioactivity data?

- Answer :

- Free Energy Perturbation (FEP) : Refines docking poses by simulating ligand-protein interactions.

- Alchemical Binding Assays : Quantify enthalpy/entropy contributions using ITC, addressing mismatches between predicted and observed IC₅₀ values .

Q. Methodological Considerations

Q. What in silico tools are recommended for predicting off-target effects?

- Answer :

- SwissTargetPrediction : Identifies potential off-target kinases (e.g., PIM1, PKC).

- ProTox-II : Flags hepatotoxicity risks via cytochrome P450 inhibition profiles .

Q. How is cutaneous toxicity mitigated during preclinical development?

Propiedades

IUPAC Name |

N-(3,4-difluorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N2O3S/c18-15-8-5-13(11-16(15)19)20-17(22)12-3-6-14(7-4-12)21-9-1-2-10-25(21,23)24/h3-8,11H,1-2,9-10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHQYLWJJHMKAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.